molecular formula C23H24ClN3O4 B5412859 4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5412859
M. Wt: 441.9 g/mol
InChI Key: KIDQIZLXNCKBRB-XUTLUUPISA-N
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Description

4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.

    Introduction of the Chlorobenzoyl Group: This is achieved through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst.

    Attachment of the Morpholinyl Propyl Group: This step involves nucleophilic substitution reactions to introduce the morpholinyl propyl side chain.

    Addition of the Pyridinyl Group: The pyridinyl group is typically introduced via a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoyl and pyridinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, influencing their activity.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory, anti-cancer, and anti-microbial therapies.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(piperidin-4-yl)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(pyrrolidin-4-yl)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of the morpholinyl propyl side chain, along with the pyridinyl and chlorobenzoyl groups, provides a distinct set of chemical and biological properties. This combination allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c24-17-7-5-16(6-8-17)21(28)19-20(18-4-1-2-9-25-18)27(23(30)22(19)29)11-3-10-26-12-14-31-15-13-26/h1-2,4-9,20,28H,3,10-15H2/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDQIZLXNCKBRB-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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